Compound Description: SR141716, also known as Rimonabant, is a potent and selective inverse agonist for the cannabinoid CB1 receptor. [, ] It has been extensively studied for its structure-activity relationships, revealing key binding interactions with the receptor. [, , , ] This compound has demonstrated therapeutic potential in preclinical models for various conditions, including obesity, but was withdrawn from the market due to adverse psychiatric effects. []
* **Compound Description:** VCHSR is an analogue of SR141716 designed to investigate the importance of the C-3 carboxamide group in receptor binding and functional activity. Unlike SR141716, VCHSR lacks hydrogen bonding capabilities in its C-3 substituent and acts as a neutral antagonist at the CB1 receptor. [, ]* **Relevance:** VCHSR and N-(3,4-Dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide are both structurally related to SR141716 by possessing the 1,5-diaryl-pyrazole scaffold. However, the key difference lies in the C-3 substituent, highlighting the impact of this region on the pharmacological profile and providing insights into the structure-activity relationships of these pyrazole derivatives.
* **Compound Description:** SR147778 is a potent and selective antagonist of the CB1 cannabinoid receptor. [] It exhibits nanomolar affinity for both rat and human CB1 receptors, with minimal affinity for the CB2 receptor subtype. [] This compound has demonstrated oral activity and a favorable pharmacological profile in preclinical studies, suggesting therapeutic potential for various conditions. []* **Relevance:** SR147778 shares a strong structural resemblance to **N-(3,4-Dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide**, both containing the core 1,5-diaryl-substituted pyrazole-3-carboxamide scaffold. The presence of a piperidinyl carboxamide at the 3-position and halogenated aryl substituents at the 1- and 5-positions of the pyrazole ring highlights their close structural relationship. This similarity suggests that these compounds might exhibit overlapping pharmacological profiles and potentially target similar biological pathways.
* **Compound Description:** JHU75528 is a high-affinity CB1 receptor antagonist developed as a potential radioligand for PET imaging. [] It exhibits a higher binding affinity and lower lipophilicity compared to Rimonabant, making it a promising candidate for imaging studies. []* **Relevance:** JHU75528 and **N-(3,4-Dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide** belong to the same chemical class of 1,5-diaryl-substituted pyrazole-3-carboxamides. They share a common scaffold with variations primarily in the substituents on the aryl rings. This structural similarity suggests that they might have comparable binding interactions with CB1 receptors or related targets.
* **Compound Description:** Similar to JHU75528, JHU75575 is a novel high-affinity CB1 receptor antagonist designed for potential use in PET imaging. [] It exhibits favorable binding affinity and lipophilicity properties, indicating its suitability as a radioligand for studying CB1 receptors in vivo. []* **Relevance:** JHU75575 exhibits a high degree of structural similarity to **N-(3,4-Dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide**, sharing the 1,5-diaryl-substituted pyrazole-3-carboxamide core. The presence of a piperidinyl carboxamide at the 3-position and halogen-substituted aryl groups at the 1- and 5-positions further reinforces their structural resemblance. This close relationship suggests they might interact with similar targets or biological pathways.
Compound Description: This compound is a peripherally restricted CB1R antagonist developed for treating obesity and related metabolic syndromes. [] Its structure incorporates features designed to reduce its ability to cross the blood-brain barrier while maintaining potency at the CB1 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.